2-Methoxyethyl acetoacetate
Overview
Description
2-Methoxyethyl acetoacetate is a chemical compound with the molecular formula C7H12O4 . It is used as an intermediate for the synthesis of organic chemicals and pharmaceuticals, such as Nimodipine .
Molecular Structure Analysis
The molecular structure of 2-Methoxyethyl acetoacetate consists of 7 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 160.168 Da and the monoisotopic mass is 160.073563 Da .Physical And Chemical Properties Analysis
2-Methoxyethyl acetoacetate is a clear light yellowish liquid . It has a boiling point of 120 °C at 20 mmHg and a density of 1.09 g/mL at 25 °C . The refractive index is 1.434 at 20 °C .Scientific Research Applications
Diesel Additive
2-Methoxyethyl acetoacetate (MEA) has been studied for its potential as a diesel oxygenate additive. Research indicates that MEA can decrease exhaust smoke in diesel engines. Blends containing 10%, 15%, and 20% MEA showed a reduction in engine emissions of smoke, hydrocarbons (HC), and carbon monoxide (CO), with a slight increase in engine’s thermal efficiency and a minor effect on nitrogen oxides (NOx) emissions (Gong Yanfeng et al., 2007).
Chemical Synthesis
2-Methoxyethyl acetoacetate is utilized in various chemical syntheses. For instance, it is involved in the improved synthesis of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, showing that specific conditions can yield a high purity product. This demonstrates its utility in creating specialized chemical compounds (Ren Fang, 2004).
Biomedical Applications
In biomedical research, derivatives of 2-methoxyethyl acetoacetate have been explored. For example, 2-imino-2-methoxyethyl 1-thioglycosides, derived from this compound, have been developed as reagents for attaching sugars to proteins, useful in various biochemical applications (Y. Lee et al., 1976).
Drug Synthesis
It's also used in the synthesis of pharmaceuticals like Cilnidipine, a calcium antagonist. The synthesis process involves reacting 2-methoxyethyl acetoacetate with other compounds under specific conditions, highlighting its role in creating complex pharmaceuticals (H. Ai, 2002).
Environmental Monitoring
In environmental monitoring, metabolites of 2-methoxyethyl acetoacetate are important for understanding exposure to certain solvents. Studies have analyzed urinary metabolites to assess exposure to related compounds, indicating its significance in occupational health and safety (J. Laitinen & J. Pulkkinen, 2005).
Catalysis
2-Methoxyethyl acetoacetate has been used in catalysis as well. For instance, it's involved in the synthesis and characterization of compounds like 2-methoxycarbonylethyldichlorotin hydroxide, which shows high selectivity and good catalytic activity in certain chemical reactions (Xu Yingying et al., 2015).
Safety And Hazards
2-Methoxyethyl acetoacetate may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
2-methoxyethyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-6(8)5-7(9)11-4-3-10-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHCSZRZWOWUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177026 | |
Record name | 2-Methoxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl acetoacetate | |
CAS RN |
22502-03-0 | |
Record name | 2-Methoxyethyl 3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22502-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022502030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYETHYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4CYZ9PV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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